molecular formula C12H11N3OS B14476740 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one CAS No. 65482-51-1

5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one

Cat. No.: B14476740
CAS No.: 65482-51-1
M. Wt: 245.30 g/mol
InChI Key: AYDDAMJTZRAOSI-UHFFFAOYSA-N
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Description

5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is a heterocyclic compound that features a benzimidazole moiety fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one typically involves the condensation of 2-aminobenzimidazole with a thiophene derivative under specific conditions. One common method includes:

    Starting Materials: 2-Aminobenzimidazole and a thiophene derivative.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions in a solvent like ethanol or acetonitrile.

    Purification: The product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to handle the starting materials and catalysts.

    Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for temperature and pressure control.

    Purification and Quality Control: Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated thiophene derivatives.

Scientific Research Applications

5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one exerts its effects involves:

    Molecular Targets: It targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial in cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: A precursor in the synthesis of the compound.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Benzimidazole Derivatives: Compounds with variations in the benzimidazole moiety.

Uniqueness

5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is unique due to its combined benzimidazole and thiophene structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound in various research applications.

Properties

CAS No.

65482-51-1

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

5-amino-4-(1-methylbenzimidazol-2-yl)thiophen-3-one

InChI

InChI=1S/C12H11N3OS/c1-15-8-5-3-2-4-7(8)14-12(15)10-9(16)6-17-11(10)13/h2-5H,6,13H2,1H3

InChI Key

AYDDAMJTZRAOSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(SCC3=O)N

Origin of Product

United States

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